molecular formula C18H18N4O2 B1624236 N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide CAS No. 36289-79-9

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide

Cat. No. B1624236
CAS RN: 36289-79-9
M. Wt: 322.4 g/mol
InChI Key: AYQQDKPKRPSTOL-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides . Benzohydrazides are known for their high bioactivity and are used in various fields of chemistry .


Synthesis Analysis

The synthesis of benzohydrazide derivatives, including N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide, often involves the reaction of 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with different benzohydrazides . Another method involves the use of a ball-milling technique to produce Schiff bases complexes .


Molecular Structure Analysis

The molecular structure of N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .


Chemical Reactions Analysis

The chemical reactions involving N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide can be studied using Density Functional Theory (DFT) method . This method can be used to study the optimized structure and geometric parameters, as well as to explore the frontier molecular orbitals, global reactive parameters, Mullikan population analysis, Natural bond orbital, and molecular electrostatic potential characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide can be determined using various analytical techniques . The compound has a linear formula of C22H18N4O2 .

properties

IUPAC Name

N-[(E)-[(3E)-3-(benzoylhydrazinylidene)butan-2-ylidene]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13(19-21-17(23)15-9-5-3-6-10-15)14(2)20-22-18(24)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-13+,20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQQDKPKRPSTOL-IWGRKNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C(=NNC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide

CAS RN

36289-79-9
Record name NSC87858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Reactant of Route 2
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Reactant of Route 5
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide
Reactant of Route 6
N'-(2-(Benzoylhydrazono)-1-methylpropylidene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.